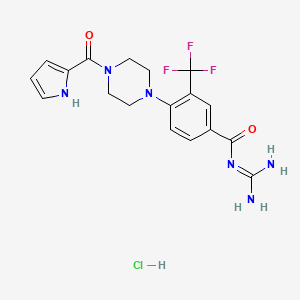
(-)-10-Epi-alpha-cyperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-10-epi- is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry and molecular structure make it a subject of interest in organic chemistry, medicinal chemistry, and pharmacology. The compound’s specific configuration often leads to distinct biological activities and chemical reactivity compared to its enantiomers and other related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-10-epi- typically involves stereoselective reactions to ensure the correct chiral configuration. Common synthetic routes include:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.
Enantioselective Reduction: Employing specific reducing agents that favor the formation of the (-)-10-epi- isomer.
Chiral Pool Synthesis: Starting from naturally occurring chiral molecules and modifying them through a series of chemical reactions.
Industrial Production Methods
In an industrial setting, the production of (-)-10-epi- often involves:
Large-Scale Asymmetric Catalysis: Using robust and efficient chiral catalysts to produce the compound in high yield and purity.
Biocatalysis: Utilizing enzymes to achieve the desired stereochemistry, which can be more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-10-epi- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(-)-10-epi- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (-)-10-epi- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions often lead to changes in the activity of the target molecules, resulting in the compound’s observed biological effects. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(+)-10-epi-: The enantiomer of (-)-10-epi-, which may have different biological activities and chemical properties.
10-epi-: The racemic mixture containing both enantiomers.
Uniqueness
(-)-10-epi- is unique due to its specific stereochemistry, which can lead to distinct interactions with biological targets and different reactivity in chemical reactions compared to its enantiomers and racemic mixtures. This uniqueness makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(4aR,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15-/m1/s1 |
Clé InChI |
KUFXJZXMWHNCEH-IUODEOHRSA-N |
SMILES isomérique |
CC1=C2C[C@@H](CC[C@@]2(CCC1=O)C)C(=C)C |
SMILES canonique |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


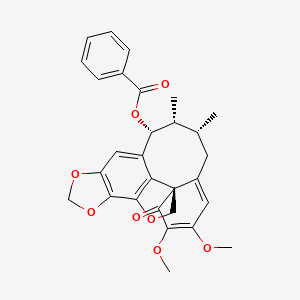
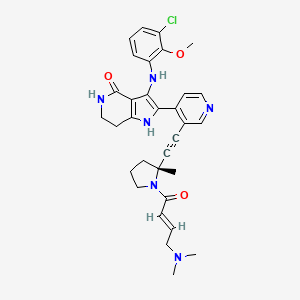
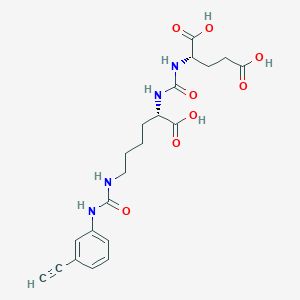
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

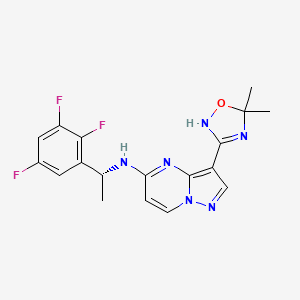
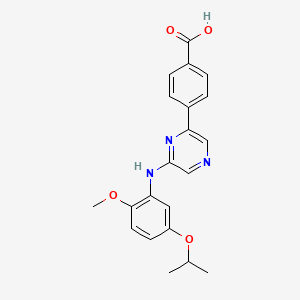
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)

![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
